molecular formula C5H10N4 B1310646 5-tert-butyl-1H-tetrazole CAS No. 92712-46-4

5-tert-butyl-1H-tetrazole

Cat. No.: B1310646
CAS No.: 92712-46-4
M. Wt: 126.16 g/mol
InChI Key: ZEKBKTMMBLWNGK-UHFFFAOYSA-N
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Description

5-tert-butyl-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a tert-butyl group at the 5-position. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

5-tert-butyl-1H-tetrazole plays a significant role in biochemical reactions due to its unique structural properties. It is often used as a bioisosteric replacement for carboxylic acids in medicinal chemistry . This compound interacts with various enzymes, proteins, and other biomolecules, primarily through hydrogen bonding and electrostatic interactions. For instance, this compound can form stable complexes with metal ions, which can influence enzyme activity and protein function . Additionally, its ability to mimic carboxylic acid groups allows it to participate in enzyme-catalyzed reactions, potentially inhibiting or activating specific biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to enhance cell permeability, which can affect the uptake and distribution of other molecules within the cell . Additionally, its interaction with metal ions and proteins can modulate cellular responses, potentially leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity . This compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation . Studies have shown that this compound remains stable under various conditions, but its long-term effects on cellular function can vary depending on the experimental setup . For instance, prolonged exposure to this compound may lead to cumulative changes in cellular metabolism and gene expression . Additionally, its degradation products may have distinct biological activities that could influence the overall outcome of experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages . At low doses, this compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, this compound can induce toxic or adverse effects, potentially leading to cellular damage and altered physiological responses . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are detected .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and participating in biochemical reactions . For example, this compound can act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation, affecting its biological activity and function . For instance, this compound may be actively transported into specific cellular compartments or tissues, where it can exert its effects more effectively . Additionally, binding to proteins can enhance its stability and prolong its presence within the biological system .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence energy metabolism and other mitochondrial functions . Its localization within the cell can also determine its interactions with other biomolecules and its overall biological impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-tert-butyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst. For example, the reaction of tert-butyl nitrile with sodium azide in the presence of zinc chloride as a catalyst can yield this compound . Another method involves the use of triethyl orthoformate and sodium azide under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Comparison with Similar Compounds

Similar Compounds

    1H-tetrazole: The parent compound of 5-tert-butyl-1H-tetrazole, which lacks the tert-butyl group.

    5-methyl-1H-tetrazole: A similar compound with a methyl group at the 5-position instead of a tert-butyl group.

    5-phenyl-1H-tetrazole: A tetrazole derivative with a phenyl group at the 5-position.

Uniqueness

This compound is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and physical properties. The tert-butyl group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .

Properties

IUPAC Name

5-tert-butyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-5(2,3)4-6-8-9-7-4/h1-3H3,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKBKTMMBLWNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457499
Record name 5-tert-butyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92712-46-4
Record name 5-tert-butyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-1H-1,2,3,4-tetrazole
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